N'-(2-(Allyloxy)benzylidene)acetohydrazide
Description
Properties
CAS No. |
303086-59-1 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-16-12-7-5-4-6-11(12)9-13-14-10(2)15/h3-7,9H,1,8H2,2H3,(H,14,15)/b13-9+ |
InChI Key |
KHQNMWATEFBSNR-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=CC=C1OCC=C |
Canonical SMILES |
CC(=O)NN=CC1=CC=CC=C1OCC=C |
Origin of Product |
United States |
Preparation Methods
Allylation of 2-Hydroxybenzaldehyde
The precursor 2-(allyloxy)benzaldehyde is typically synthesized via nucleophilic substitution of 2-hydroxybenzaldehyde (salicylaldehyde) with allyl bromide. This reaction proceeds under basic conditions to deprotonate the phenolic hydroxyl group, facilitating the formation of the allyl ether.
Representative Procedure
A mixture of 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol), allyl bromide (14.8 g, 122.9 mmol), and potassium carbonate (16.9 g, 122.9 mmol) in anhydrous dimethylformamide (DMF, 100 mL) is stirred at room temperature for 6–8 hours under nitrogen. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography to yield 2-(allyloxy)benzaldehyde (12.1 g, 92%) as a pale-yellow oil.
Key Variants
-
Solvent Systems : Ethanol, acetonitrile, or DMF are commonly used, with DMF favoring faster kinetics at ambient temperatures.
-
Catalysts : Sodium iodide or 18-crown-6 ether enhances reactivity in non-polar solvents like acetonitrile.
-
Microwave Assistance : Reactions in tetralin under microwave irradiation (180–182°C, 7–8 hours) achieve 47% yield, though with increased side-product formation.
Table 1: Comparative Allylation Conditions
| Solvent | Base/Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| DMF | K₂CO₃ | 25°C | 6 h | 92% |
| Ethanol | K₂CO₃, NaI | Reflux | 3 h | 98% |
| Acetonitrile | K₂CO₃, 18-crown-6 | 75°C | 18 h | 98% |
| Tetralin | None | 180°C (MW) | 8 h | 47% |
Condensation with Acetohydrazide
Hydrazone Formation Mechanism
The target compound is formed via acid-catalyzed condensation of 2-(allyloxy)benzaldehyde with acetohydrazide. The reaction involves nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond.
Standard Protocol
A solution of 2-(allyloxy)benzaldehyde (5.0 g, 28.7 mmol) and acetohydrazide (2.6 g, 28.7 mmol) in absolute ethanol (50 mL) is refluxed for 4–6 hours with 2–3 drops of glacial acetic acid. The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to afford this compound as white crystals (5.8 g, 85%).
Optimization Insights
-
Catalysts : Acetic acid or ammonium acetate improves reaction rates by polarizing the carbonyl group.
-
Solvent Effects : Ethanol and methanol are preferred for their ability to dissolve both reactants and facilitate precipitation of the product.
-
Stoichiometry : Equimolar ratios minimize side reactions like diimine formation.
Table 2: Hydrazone Synthesis Parameters
| Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethanol | Acetic acid | Reflux | 4 h | 85% |
| Methanol | None | Reflux | 6 h | 78% |
| THF | NH₄OAc | 60°C | 8 h | 70% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
Isomerization During Allylation
The Claisen rearrangement of 2-(allyloxy)benzaldehyde to 3-allyl-2-hydroxybenzaldehyde is a competing reaction at elevated temperatures (>150°C). Mitigation involves maintaining temperatures below 100°C during allylation and using high-boiling solvents like decalin for controlled heating.
Hydrazone Hydrolysis
Prolonged reflux in aqueous acidic conditions can hydrolyze the hydrazone bond. Anhydrous conditions and shorter reaction times (≤6 hours) are recommended.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Allyloxy)benzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(2-(Allyloxy)benzylidene)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
¹H NMR
- Allyloxy protons : Expected signals at δ 4.5–5.5 ppm (OCH₂ and CH₂=CH₂) .
- Hydrazone proton (NH) : Typically appears as a singlet at δ 8.5–10.0 ppm in analogs like 9c and 9d .
- Aromatic protons : Ortho-substituted benzylidene rings (e.g., 2-allyloxy) show downfield shifts compared to para-substituted derivatives due to deshielding effects .
Q & A
Q. What are the standard synthetic routes for N'-(2-(Allyloxy)benzylidene)acetohydrazide and its derivatives?
Methodological Answer: The synthesis typically involves condensation of 2-(allyloxy)benzaldehyde with acetohydrazide under reflux conditions. Key steps include:
- Intermediate Preparation: 2-(Allyloxy)benzaldehyde is reacted with acetohydrazide in ethanol under reflux (80–90°C, 1–3 hours) to form the hydrazone derivative .
- Purification: Recrystallization from ethanol or ether yields the pure product.
- Yield Optimization: Solvent choice (e.g., ethanol vs. methanol) and stoichiometric ratios (1:1.2 aldehyde:hydrazide) significantly impact yield (70–93%) .
Q. Table 1: Reaction Conditions for Derivatives
| Derivative | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3a | EtOH | 80 | 74% | |
| 9a-g | EtOH | 90 | 75–93% | |
| 6(a-l) | THF | 70 | 68–85% |
Q. How are acetohydrazide derivatives characterized to confirm their structure?
Methodological Answer:
Q. What in vitro assays are commonly used to evaluate biological activity?
Methodological Answer:
- Anticholinesterase Activity: Modified Ellman’s method measures AChE/BChE inhibition (IC50 values) .
- Anti-inflammatory Testing: Carrageenan-induced paw edema in rodents (SEM and ANOVA used for statistical analysis) .
- Anticonvulsant Screening: Maximal electroshock (MES) and pentylenetetrazole (PTZ) models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for optimizing bioactivity?
Methodological Answer:
Q. Table 2: Substituent Effects on AChE Inhibition
| Substituent | IC50 (µM) | Reference |
|---|---|---|
| –OH (para) | 29.5 | |
| –Cl (ortho) | >100 | |
| –OCH3 (meta) | 45.2 |
Q. What computational methods predict molecular interactions and stability?
Methodological Answer:
Q. How to address contradictions in biological data across studies?
Methodological Answer:
- Assay Variability: Differences in enzyme sources (e.g., human vs. electric eel AChE) or incubation times .
- Statistical Rigor: Use one-way ANOVA with Tukey’s post-hoc test (p < 0.05) to validate significance .
- Dosage Consistency: Normalize activity to molar concentration (µM) rather than mass (mg/mL) .
Q. What strategies improve solubility and bioavailability?
Methodological Answer:
Q. What in vivo models are appropriate for therapeutic evaluation?
Methodological Answer:
Q. How do substituents affect the compound’s chemical stability?
Methodological Answer:
Q. What advanced analytical techniques resolve structural ambiguities?
Methodological Answer:
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks (e.g., dimer formation via N–H⋯O) .
- 2D NMR (HSQC, HMBC): Assigns quaternary carbons and long-range couplings in complex derivatives .
- High-Resolution MS: Resolves isotopic patterns for halogenated analogs (e.g., –I, –Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
